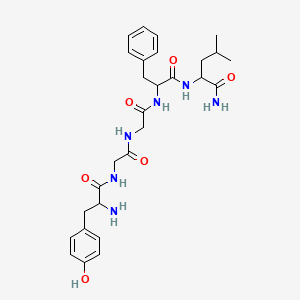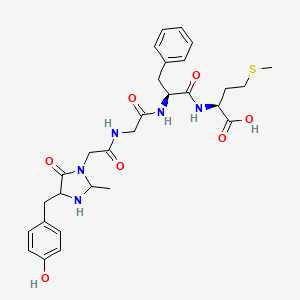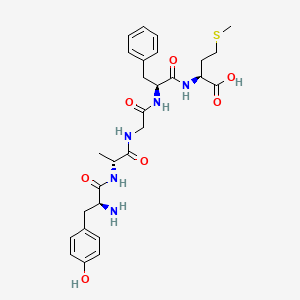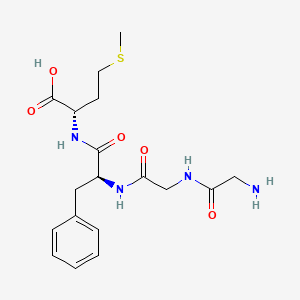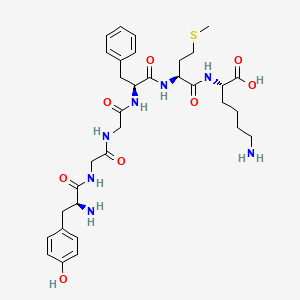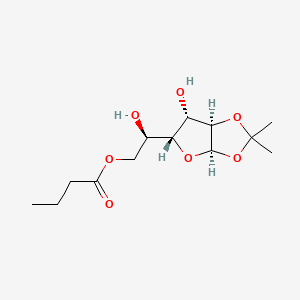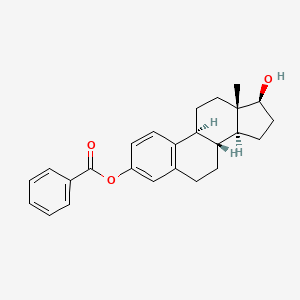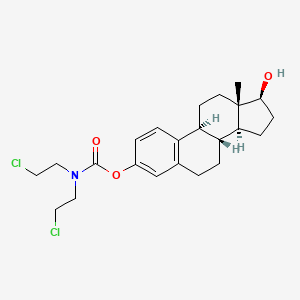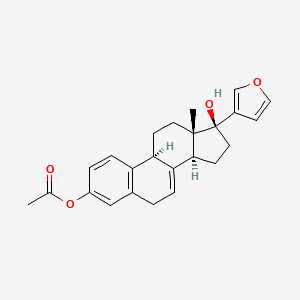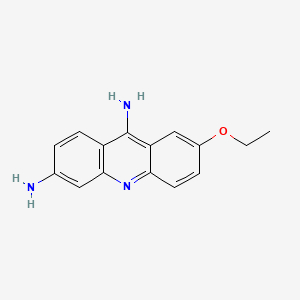
Ethacridine
Overview
Description
Ethacridine lactate, also known as ethacridine monolactate monohydrate or Acrinol, is an aromatic organic compound based on acridine . It forms orange-yellow crystals with a melting point of 226 °C and has a stinging smell . Its primary use is as an antiseptic in solutions of 0.1% . It is effective against mostly Gram-positive bacteria, such as Streptococci and Staphylococci, but ineffective against Gram-negative bacteria such as Pseudomonas aeruginosa .
Molecular Structure Analysis
Ethacridine is an aromatic organic compound based on acridine . It belongs to the class of organic compounds known as acridines . These are organic compounds containing the acridine moiety, a linear tricyclic heterocycle which consists of two benzene rings joined by a pyridine ring .Chemical Reactions Analysis
Ethacridine lactate has been used in the formulation of two-dimensional glucosamine functionalized graphene-based nanocarriers . Graphene oxide was first functionalized with glucosamine, which as a carbohydrate moiety can render hydrophilic and biocompatible characters to the GO surface, and subsequently loaded with ethacridine lactate .Physical And Chemical Properties Analysis
Ethacridine lactate forms orange-yellow crystals with a melting point of 226 °C and has a stinging smell . Its molecular formula is C18H21N3O4 and its molar mass is 343.383 g·mol −1 .Scientific Research Applications
Antibacterial Nanocomposites
Ethacridine has been utilized in the development of antibacterial nanocomposites . Researchers have explored the antibacterial efficacy of ethacridine lactate loaded onto functionalized graphene oxide nanocarriers . These nanocomposites target a variety of bacterial strains, both Gram-positive and Gram-negative, showcasing ethacridine’s potential in enhancing the effectiveness of antimicrobial agents.
Antifungal Preparations
The compound’s derivatives have shown promise as antifungal and antibacterial agents . New ethacridine derivatives have been synthesized and tested against a range of fungal cultures, demonstrating significant improvements over the initial preparation of ethacridine . This suggests a broadened spectrum of action, making it a valuable asset in the fight against fungal infections.
Anti-Malarial Agents
Ethacridine and its related acridine compounds have been clinically used as anti-malarial agents . Their ability to bind to DNA allows them to inactivate the genomes of various pathogens, including those responsible for malaria . This application highlights ethacridine’s role in global health, particularly in regions where malaria is prevalent.
Antiviral Drugs
Similarly, the DNA-binding properties of ethacridine have been harnessed to develop antiviral drugs . By targeting the genetic material of viruses, ethacridine-based compounds can effectively inactivate viral pathogens . This is especially relevant in the context of emerging viral diseases and the ongoing search for new antiviral therapies.
Mechanism of Action
Target of Action
Ethacridine, an aromatic organic compound based on acridine , primarily targets bacterial cells and viral particles . It is effective against mostly Gram-positive bacteria, such as Streptococci and Staphylococci . In addition, it has been found to inhibit SARS-CoV-2 by inactivating viral particles .
Mode of Action
The main mode of action of ethacridine is through the inactivation of viral particles, preventing their binding to the host cells . This suggests that ethacridine disrupts the ability of viruses to infect host cells. In the case of bacteria, ethacridine exhibits antibacterial activities .
Biochemical Pathways
Ethacridine has been found to regulate the JAK/STAT/ERK signaling pathway in colon cancer cells . This pathway is crucial for many cellular processes, including cell growth and differentiation. By modulating this pathway, ethacridine can influence the behavior of cells.
Pharmacokinetics
It’s known that the compound’s planar ring structure allows it to interact with different biomolecular targets , which could influence its bioavailability and pharmacokinetics.
Result of Action
The result of ethacridine’s action is the inhibition of the target organisms or cells. For instance, it inhibits SARS-CoV-2 by inactivating viral particles . It also exhibits antibacterial activities against various Gram-negative and Gram-positive bacteria .
Action Environment
The action of ethacridine can be influenced by environmental factors. For example, nanotechnology can be employed for the targeted delivery of ethacridine, enhancing its effectiveness without harming the host tissue . This suggests that the compound’s action, efficacy, and stability can be optimized under certain conditions.
Safety and Hazards
Ethacridine lactate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure .
Future Directions
Ethacridine lactate has shown potent antibacterial properties against various Gram-negative and Gram-positive bacteria . It has also been found to inhibit SARS-CoV-2 by inactivating viral particles . This suggests that ethacridine lactate could be further explored for its potential in treating bacterial infections and viral diseases like COVID-19 .
properties
IUPAC Name |
7-ethoxyacridine-3,9-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2,16H2,1H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKWKGFPFXJVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1837-57-6 (lactate monohydrate), 6402-23-9 (monohydrate) | |
| Record name | Ethacridine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048402 | |
| Record name | Ethacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethacridine | |
CAS RN |
442-16-0 | |
| Record name | Ethacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=442-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethacridine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethacridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13190 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHACRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIX85M1A6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



